molecular formula C24H46O2Si B13402831 (1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-[(triethylsilyl)oxy]hexyl]octahydro-7a-methyl-4H-inden-4-one

(1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-[(triethylsilyl)oxy]hexyl]octahydro-7a-methyl-4H-inden-4-one

Cat. No.: B13402831
M. Wt: 394.7 g/mol
InChI Key: SSBPDZGZFAVZPC-UHFFFAOYSA-N
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Description

The compound “(1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-[(triethylsilyl)oxy]hexyl]octahydro-7a-methyl-4H-inden-4-one” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indene ring system, the introduction of the triethylsilyl group, and the stereoselective formation of the chiral centers. Typical reagents and conditions might include:

    Formation of the Indene Ring: This could involve cyclization reactions using catalysts such as palladium or nickel.

    Introduction of the Triethylsilyl Group: This step might use triethylsilyl chloride in the presence of a base like pyridine.

    Stereoselective Formation of Chiral Centers: This could involve asymmetric synthesis techniques using chiral catalysts or auxiliaries.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and minimize cost. This might involve:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.

    Purification Techniques: Employing methods like chromatography or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like PCC or DMP to convert alcohol groups to ketones or aldehydes.

    Reduction: Using reducing agents like LiAlH4 or NaBH4 to reduce ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions to replace functional groups.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

    Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)

    Substitution: Nucleophiles like NaOH, KCN

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of complex natural products or pharmaceuticals.

Biology

It might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

Industry

Possible uses in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Binding to receptors and modulating their activity.

    Pathways Involved: Specific biochemical pathways affected by the compound.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-hydroxyhexyl]octahydro-7a-methyl-4H-inden-4-one
  • (1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-methoxyhexyl]octahydro-7a-methyl-4H-inden-4-one

Uniqueness

The presence of the triethylsilyl group and the specific stereochemistry of the compound might confer unique properties, such as increased stability or specific biological activity.

Properties

IUPAC Name

7a-methyl-1-(6-methyl-6-triethylsilyloxyheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O2Si/c1-8-27(9-2,10-3)26-23(5,6)17-11-13-19(4)20-15-16-21-22(25)14-12-18-24(20,21)7/h19-21H,8-18H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBPDZGZFAVZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC(C)(C)CCCC(C)C1CCC2C1(CCCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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